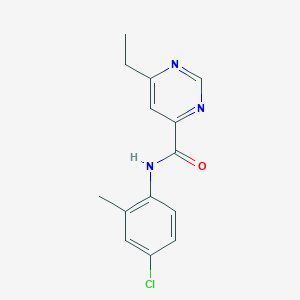
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide, also known as CC-5013, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CC-5013 belongs to the class of immunomodulatory drugs (IMiDs) and has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties.
作用機序
The exact mechanism of action of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of the immune system. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to enhance the activity of T cells and natural killer cells, which are important in the immune response against cancer cells. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of regulatory T cells, which suppress the immune response. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to activate the transcription factor IκB kinase (IKK) and the nuclear factor-κB (NF-κB) pathway, which are important in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the activity of the proteasome, which is important in the degradation of proteins. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the cereblon protein, which is involved in the degradation of the transcription factors Ikaros and Aiolos. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to induce the expression of the cytokine IL-2, which is important in the activation of T cells. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to inhibit the production of the cytokine IL-6, which is important in the regulation of inflammation.
実験室実験の利点と制限
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has several advantages for lab experiments. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is a small molecule drug that can be easily synthesized and purified. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied and its mechanism of action is well understood. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, which make it a promising candidate for the treatment of various diseases.
However, there are also limitations for lab experiments with N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have off-target effects, which can complicate the interpretation of experimental results. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to have dose-dependent effects, which can make it difficult to determine the optimal dose for therapeutic applications.
将来の方向性
There are several future directions for N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide research. One direction is to investigate the potential therapeutic applications of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in combination with other drugs. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to enhance the activity of T cells and natural killer cells, which could be beneficial in combination with other immunotherapies. Another direction is to investigate the potential applications of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in autoimmune disorders. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of diseases such as rheumatoid arthritis and lupus. Finally, future research could focus on the development of new derivatives of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide with improved pharmacokinetic properties and reduced off-target effects.
Conclusion:
In conclusion, N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, which make it a promising candidate for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide research have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide.
合成法
The synthesis of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves the reaction of 4-chloro-2-methylbenzoic acid with ethylamine, followed by the reaction of the resulting intermediate with 2-cyanopyrimidine. The final product is obtained after purification by recrystallization. The synthesis of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been described in detail in several publications.
科学的研究の応用
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple myeloma, solid tumors, and autoimmune disorders. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels, which is important in the growth and spread of tumors. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-11-7-13(17-8-16-11)14(19)18-12-5-4-10(15)6-9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRNDHJUVYWEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2368058.png)
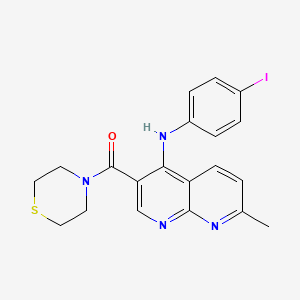
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)
![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2368065.png)
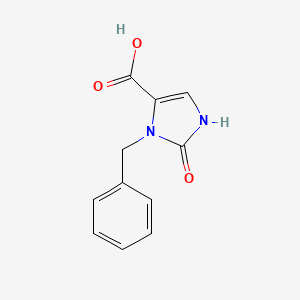
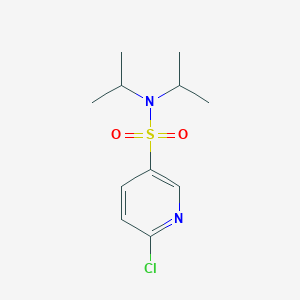
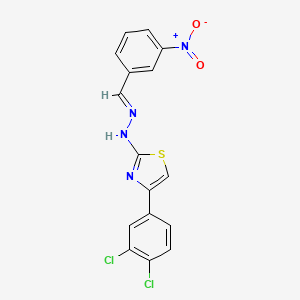
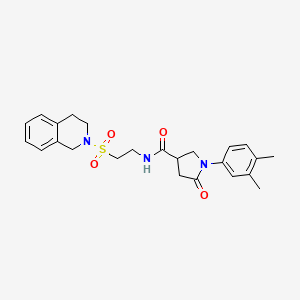
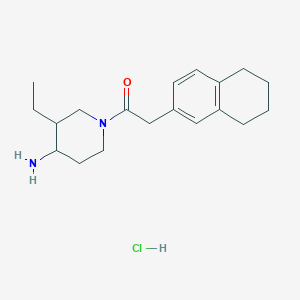
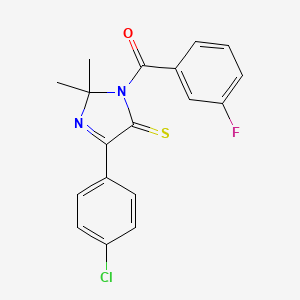
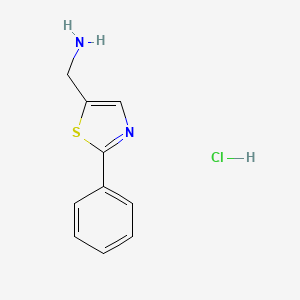
![Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone](/img/structure/B2368075.png)
![3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368080.png)